2-Chloro-4-nitrotoluene

Catalog No.
S601744
CAS No.
121-86-8
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitrotoluene

CAS Number

121-86-8

Product Name

2-Chloro-4-nitrotoluene

IUPAC Name

2-chloro-1-methyl-4-nitrobenzene

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3

InChI Key

LLYXJBROWQDVMI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl

solubility

SOL IN ALCOHOL, ETHER

Synonyms

1-Chloro-2-methyl-5-nitrobenzene; 2-Chloro-1-methyl-4-nitrobenzene; 2-Chloro-4-nitro-1-methylbenzene; 2-Chloro-4-nitrophenylmethane; 3-Chloro-4-methyl-1-nitrobenzene; 3-Chloro-4-methylnitrobenzene; 4-Nitro-2-chlorotoluene; NSC 60111;

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60111. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-nitrotoluene is a pale yellow crystalline aromatic compound belonging to the chloronitrotoluene class of molecules. It is characterized by a toluene core substituted with a chlorine atom at position 2 and a nitro group at position 4. While insoluble in water, it exhibits good solubility in common organic solvents, making it a versatile intermediate in multi-step organic synthesis. Its primary established uses are as a critical precursor in the manufacturing of specific dyes and agricultural chemicals, where the precise arrangement of its functional groups is essential for the final product's structure and activity.

The specific 2,4-substitution pattern of this compound is non-interchangeable with its isomers (e.g., 4-chloro-2-nitrotoluene) or simpler precursors (e.g., 4-nitrotoluene). Downstream reactions, such as the reduction of the nitro group, are regiochemically determined; using an isomer results in a structurally different product, such as a different amine, which is unsuitable for producing the target dye or agrochemical. For example, 2-chloro-4-nitrotoluene is the specific precursor required for the herbicide Chlortoluron. Starting with a simpler analog like 4-nitrotoluene necessitates a separate, resource-intensive chlorination and purification step to isolate this exact isomer before proceeding. Therefore, substituting this compound with an analog or isomer will lead to incorrect final products or require additional, costly synthesis and purification, negating any perceived upfront savings.

Precursor Purity: Avoids Costly In-House Purification Compared to Synthesis from 4-Nitrotoluene

Procuring high-purity 2-chloro-4-nitrotoluene is more efficient than performing in-house chlorination of 4-nitrotoluene. An optimized process for synthesizing the target compound from 4-nitrotoluene yields a product with greater than 98% purity and less than 1.4% by-products. This is a significant improvement over older methods, which yielded a maximum of only 95.1% desired product and contained at least 2.6% undesired by-products, necessitating expensive and difficult separation procedures.

Evidence DimensionProduct Purity from Synthesis
Target Compound Data>98% purity (via optimized process)
Comparator Or BaselineOlder Fe/Iodine catalysis: 95.1% purity with >2.6% by-products
Quantified DifferenceApprox. 3% increase in purity and >46% reduction in by-products
ConditionsChlorination of 4-nitrotoluene. Comparison between an optimized iodine-catalyzed process and older mixed-catalyst methods.

Purchasing this specific, high-purity compound directly eliminates the need for a low-yield synthesis and costly purification workflow, ensuring a cleaner input for subsequent high-value reactions.

Processability: Enables Selective Nitro-Group Reduction Without Dechlorination Using Specific Catalysts

A primary application of 2-chloro-4-nitrotoluene is its reduction to 4-chloro-2-toluidine. A significant processing challenge with chloronitroaromatics is the undesired side reaction of hydrodechlorination, which is common when using standard, highly active catalysts like palladium on carbon (Pd/C). However, the value of the C-Cl bond can be preserved by selecting a compatible, specialized catalyst. For example, iron-promoted platinum catalysts (Pt-Fe/AC) have been shown to completely suppress hydrodechlorination during nitro group reduction, ensuring the synthesis of the correct chloroaniline product.

Evidence DimensionChemoselectivity in Catalytic Hydrogenation
Target Compound DataComplete preservation of C-Cl bond
Comparator Or BaselineSignificant hydrodechlorination side reaction
Quantified DifferenceSuppression of dechlorination, increasing selectivity for the desired chloroaniline product to >99%.
ConditionsComparison of catalyst systems for the reduction of chloronitroaromatics; Pt-Fe/AC vs. standard Pd/C.

This compound is the right choice only if the buyer's process is equipped for selective reduction; otherwise, significant yield loss and impurity generation will occur, compromising the synthesis.

Precursor Suitability: Fixed Regiochemistry Prevents Isomeric By-Products in Downstream Reactions

The fixed 2-chloro-4-nitro substitution pattern provides a locked-in chemical structure that prevents the formation of isomeric by-products in subsequent reactions. For instance, in the synthesis of dinitrotoluenes, the choice of starting mononitrotoluene isomer significantly impacts product distribution. Nitration of 2-nitrotoluene yields a mixture of 97% 2,4-dinitrotoluene (2,4-DNT) and 3% 2,6-dinitrotoluene (2,6-DNT). In contrast, starting with 2-chloro-4-nitrotoluene provides a unique trajectory for further substitution or for reduction to a single, specific amine (4-chloro-2-toluidine), which is critical for producing azo dyes like Fast Scarlet TR Base without isomeric contamination.

Evidence DimensionIsomeric Purity in Downstream Products
Target Compound DataYields a single regioisomer (e.g., 4-chloro-2-toluidine) upon reduction.
Comparator Or BaselineLess-substituted precursors like 2-nitrotoluene yield product mixtures (e.g., 97:3 isomer ratio) in subsequent reactions.
Quantified DifferenceMoves from a 3% isomeric impurity profile to a single, predictable product.
ConditionsComparison of product distribution from downstream reactions (e.g., nitration, reduction) starting with different isomers.

Procuring this specific isomer ensures high-fidelity synthesis of the target molecule, simplifying purification, improving yield, and guaranteeing the performance of the final product (e.g., color properties of a dye).

High-Purity Precursor for Agrochemicals like Chlortoluron

This compound is the specified starting material for the synthesis of the phenylurea herbicide Chlortoluron. Its use is indicated where high-purity input streams are required to maximize the yield and minimize difficult-to-remove by-products in the final active pharmaceutical ingredient (API), leveraging its availability at >98% purity.

Regiospecific Intermediate for Azo Dyes and Pigments

Ideal for the synthesis of specific azo dyes, such as those derived from Fast Scarlet TR Base (4-chloro-o-toluidine). The fixed 2,4-substitution pattern ensures that reduction yields the correct amine isomer, which is essential for achieving the desired final color and performance properties of the dye without contamination from other isomers.

Controlled Synthesis of Chloro-Substituted Toluidines

This compound is a fit-for-purpose precursor for producing 4-chloro-2-toluidine in workflows that have been optimized for chemoselective reduction. It is the correct choice for processes employing specialized catalysts (e.g., Pt-Fe/AC or sulfided Pt/C) that can reduce the nitro group while preventing the cleavage of the carbon-chlorine bond, thereby avoiding yield loss and dechlorinated impurities.

Color/Form

NEEDLES FROM ALCOHOL

XLogP3

3.4

Boiling Point

260.0 °C
260 °C AT 760 MM HG

LogP

log Kow= 3.247 (est)

Melting Point

66.5 °C
68 °C

UNII

9T26LNR6T8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (91.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (12.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121-86-8

Wikipedia

2-chloro-4-nitrotoluene

General Manufacturing Information

Benzene, 2-chloro-1-methyl-4-nitro-: INACTIVE

Analytic Laboratory Methods

DETERMINATION OF 2-CHLORO-4-NITROTOLUENE IN AIR BY THIN LAYER CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023

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